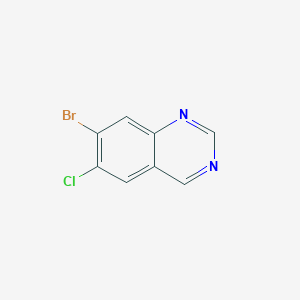

7-Bromo-6-chloroquinazoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C8H4BrClN2 |

|---|---|

分子量 |

243.49 g/mol |

IUPAC名 |

7-bromo-6-chloroquinazoline |

InChI |

InChI=1S/C8H4BrClN2/c9-6-2-8-5(1-7(6)10)3-11-4-12-8/h1-4H |

InChIキー |

CINVDPMTQBCSFE-UHFFFAOYSA-N |

正規SMILES |

C1=C2C=NC=NC2=CC(=C1Cl)Br |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 7-Bromo-6-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-chloroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug development. Quinazoline scaffolds are foundational in numerous biologically active compounds, and the specific halogenation pattern of this molecule makes it a key intermediate in the synthesis of pharmacologically important agents, most notably Halofuginone. This technical guide provides a detailed overview of the structural analysis of this compound, including its physicochemical properties, relevant synthetic protocols, and its role in biologically significant pathways. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data from its closely related and well-characterized derivative, 7-bromo-6-chloroquinazolin-4(3H)-one.

Physicochemical Properties

The structural attributes of this compound and its derivatives dictate their chemical behavior and potential biological interactions. Below is a summary of key physicochemical data for these compounds.

| Property | This compound (Predicted/Inferred) | 7-Bromo-6-chloroquinazolin-4(3H)-one[1] | 7-Bromo-4-chloro-6-nitroquinazoline[2] | 7-bromo-6-chloro-8-fluoroquinazolin-4-ol |

| Molecular Formula | C₈H₄BrClN₂ | C₈H₄BrClN₂O | C₈H₃BrClN₃O₂ | C₈H₃BrClFN₂O |

| Molecular Weight | ~243.49 g/mol | 259.49 g/mol | 288.49 g/mol | 277.48 g/mol |

| CAS Number | Not assigned | 17518-98-8 | 1260769-84-3 | 1698027-18-7 |

| Melting Point | Not available | >300°C[3] | Not available | Not available |

| Boiling Point | Not available | 403.7±55.0 °C (Predicted)[3] | Not available | Not available |

| Density | Not available | 1.95±0.1 g/cm³ (Predicted)[3] | Not available | Not available |

| Solubility | Soluble in DMSO (inferred) | Soluble in DMSO[3] | Not available | Not available |

Experimental Protocols

Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one

A documented method for the synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one, a key precursor, involves a one-step reaction from 2,4-dibromo-5-chlorobenzoic acid.[4] This process is advantageous for its simplicity and suitability for industrial-scale production.[4]

Materials:

-

2,4-dibromo-5-chlorobenzoic acid (100g)

-

Cuprous bromide (5g)

-

Sodium iodide (5g)

-

Sodium hydroxide (50g)

-

Formamidine acetate (40g)

-

Acetonitrile (700g)

Procedure:

-

To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid, cuprous bromide, sodium iodide, sodium hydroxide, formamidine acetate, and acetonitrile.

-

Heat the mixture to reflux.

-

Maintain the reaction under stirring for 20 hours.

-

Upon completion of the reaction, proceed with standard workup and purification procedures to isolate the 7-bromo-6-chloro-4(3H)-quinazolinone product.

Note: This protocol is based on a patented synthesis method and may require optimization for laboratory-scale execution.

Visualized Experimental Workflow

Caption: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.

Biological Significance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of Halofuginone, a derivative of the natural alkaloid febrifugine.[5] Halofuginone exhibits a range of biological activities, including anti-parasitic, anti-fibrotic, and anti-inflammatory effects.[6][7] Its primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (ProRS).[6][7]

The inhibition of ProRS by Halofuginone mimics a state of proline starvation in the cell.[6] This leads to an accumulation of uncharged prolyl-tRNAs, which triggers the Amino Acid Response (AAR) pathway.[6] The activation of the AAR pathway has been shown to selectively inhibit the differentiation of pro-inflammatory Th17 cells, contributing to Halofuginone's anti-inflammatory and potential autoimmune disease-modifying properties.[5][6] Furthermore, by limiting the availability of prolyl-tRNA, Halofuginone can suppress the synthesis of proline-rich proteins like collagen, which is central to its anti-fibrotic effects.[8][9]

Visualized Signaling Pathway

Caption: Halofuginone's inhibition of Prolyl-tRNA Synthetase.

Conclusion

While direct and comprehensive experimental data for this compound remains elusive in publicly accessible literature, its structural significance is firmly established through its role as a key precursor in the synthesis of Halofuginone. The analysis of its closely related derivative, 7-bromo-6-chloroquinazolin-4(3H)-one, provides valuable insights into its synthesis and chemical properties. The profound biological effects of Halofuginone, stemming from the inhibition of prolyl-tRNA synthetase, underscore the therapeutic potential of quinazoline scaffolds and highlight the importance of understanding the structure-activity relationships of their halogenated derivatives. Further research dedicated to the detailed characterization of this compound is warranted to fully elucidate its properties and expand its applications in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 7-Bromo-6-chloro-4-quinazolinone CAS#: 17518-98-8 [m.chemicalbook.com]

- 4. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 5. Halofuginone - Wikipedia [en.wikipedia.org]

- 6. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Prolyl-tRNA Synthetase As a Novel Therapeutic Target for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]

- 9. DWN12088, A Prolyl-tRNA Synthetase Inhibitor, Alleviates Hepatic Injury in Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromo-6-chloroquinazoline: A Technical Whitepaper on its Core Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-chloroquinazoline serves as a critical intermediate in the synthesis of pharmacologically active molecules, most notably Halofuginone. While direct studies on the mechanism of action of this compound are limited, its core quinazoline structure is a well-established pharmacophore in a variety of therapeutic agents. This technical guide provides an in-depth analysis of the probable mechanisms of action of this compound by examining its primary derivative, Halofuginone, and the broader class of quinazoline-containing compounds. This paper will delve into the inhibition of prolyl-tRNA synthetase and the modulation of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Detailed experimental protocols and quantitative data from relevant studies are provided to facilitate further research and drug development efforts.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties. The quinazoline scaffold is a key component in several FDA-approved drugs, highlighting its therapeutic importance. This compound is a halogenated quinazoline derivative that primarily functions as a key building block in the synthesis of more complex molecules, such as Halofuginone. Understanding the potential mechanisms of action of this core structure is crucial for the rational design of novel therapeutics.

This whitepaper will explore the two primary mechanisms of action associated with the derivatives of this compound: the inhibition of prolyl-tRNA synthetase by its derivative Halofuginone, and the inhibition of EGFR by the broader class of quinazoline compounds.

Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase by Halofuginone

Halofuginone, a direct synthetic derivative of this compound, exerts its therapeutic effects through a well-defined mechanism: the inhibition of glutamyl-prolyl-tRNA synthetase (EPRS).[1][2][3] This enzyme is responsible for charging proline to its cognate tRNA, a crucial step in protein synthesis.

The inhibition of EPRS by Halofuginone is competitive with proline and leads to an accumulation of uncharged prolyl-tRNAs.[1] This accumulation mimics a state of proline starvation and triggers the Amino Acid Starvation Response (AAR) pathway.[1][4] The activation of the AAR pathway has several downstream effects, including the inhibition of T helper 17 (Th17) cell differentiation, which are key mediators of autoimmune diseases.[3][4] This mechanism underlies the anti-inflammatory and anti-fibrotic properties of Halofuginone.[1]

Signaling Pathway: Halofuginone-Induced Amino Acid Starvation Response

Caption: Halofuginone inhibits EPRS, leading to the accumulation of uncharged prolyl-tRNA and activation of the AAR pathway, which in turn suppresses Th17 cell differentiation and reduces inflammation and fibrosis.

Quantitative Data: Halofuginone Activity

| Compound | Target | Assay | IC50 | Reference |

| Halofuginone | P. berghei sporozoite load in HepG2 cells | In vitro | 17 nM | [4] |

| Halofuginone | Prolyl-tRNA Synthetase (EPRS) | Enzyme Inhibition | Ki = 18.3 nM | [1] |

| Halofuginone | P. falciparum (Dd2 strain) | In vitro growth | IC50 increased ~7-fold with proline addition | [1] |

Mechanism of Action: EGFR Inhibition by Quinazoline Derivatives

The quinazoline scaffold is a well-known privileged structure in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[5] EGFR is a key regulator of cell proliferation, differentiation, and survival, and its overexpression or mutation is implicated in various cancers.[6] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[7]

While this compound itself has not been extensively profiled as an EGFR inhibitor, numerous structurally related quinazoline derivatives have demonstrated potent anti-cancer activity through this mechanism. The presence of halogen substituents, such as bromo and chloro groups, can influence the binding affinity of these compounds to the EGFR active site.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: Quinazoline derivatives inhibit EGFR autophosphorylation by competing with ATP, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Quantitative Data: Cytotoxicity of Quinazoline Derivatives

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| AK-3 | A549 | Cytotoxicity | 10.38 ± 0.27 | [8] |

| MCF-7 | 6.44 ± 0.29 | [8] | ||

| SHSY-5Y | 9.54 ± 0.15 | [8] | ||

| AK-10 | A549 | Cytotoxicity | 8.55 ± 0.67 | [8] |

| MCF-7 | 3.15 ± 0.23 | [8] | ||

| SHSY-5Y | 3.36 ± 0.29 | [8] | ||

| Compound 8a | MCF-7 | Cytotoxicity | 15.85 ± 3.32 | [9] |

| SW480 | 17.85 ± 0.92 | [9] | ||

| Erlotinib | MCF-7 | Cytotoxicity | 9.9 ± 0.14 | [9] |

Experimental Protocols

Prolyl-tRNA Synthetase (PRS) Inhibition Assay

This protocol is adapted from studies on Halofuginone's inhibition of EPRS.

Objective: To determine the inhibitory effect of a test compound on the prolyl-tRNA synthetase activity of EPRS.

Materials:

-

Purified recombinant prolyl-tRNA synthetase domain of EPRS (ProRS)

-

[³H]-Proline

-

tRNAPro

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, tRNAPro, and [³H]-Proline.

-

Add varying concentrations of the test compound to the reaction mixture. Include a vehicle control (solvent only).

-

Initiate the reaction by adding the purified ProRS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding cold TCA to precipitate the tRNA.

-

Filter the mixture through glass fiber filters to capture the precipitated tRNA.

-

Wash the filters with cold TCA to remove unincorporated [³H]-Proline.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

EGFR Kinase Assay

This is a general protocol for assessing the inhibitory activity of compounds against EGFR kinase.

Objective: To measure the in vitro inhibitory potency of a test compound against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence/luminescence-based assay format)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Test compound dissolved in DMSO

-

Phosphocellulose paper or other capture method for the phosphorylated substrate

-

Wash buffer (e.g., phosphoric acid)

-

Scintillation counter or plate reader (depending on the assay format)

Procedure:

-

Prepare a kinase reaction mixture containing the kinase buffer, peptide substrate, and ATP.

-

Add serially diluted test compound to the wells of a microtiter plate. Include a vehicle control (DMSO).

-

Add the EGFR enzyme to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

If using radiolabeled ATP, spot the reaction mixture onto phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader for non-radioactive methods.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration at which a test compound inhibits the growth of a cell line by 50% (GI50/IC50).

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a valuable synthetic intermediate whose biological potential can be inferred from its core structure and its prominent derivative, Halofuginone. The mechanisms of action associated with this chemical class are primarily the inhibition of prolyl-tRNA synthetase and the inhibition of EGFR tyrosine kinase. These mechanisms confer potent anti-inflammatory, anti-fibrotic, and anti-cancer properties. The provided quantitative data and detailed experimental protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of novel derivatives of this compound. Future studies should focus on the direct biological evaluation of this compound and its analogs to fully elucidate their specific mechanisms of action and therapeutic utility.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halofuginone - Wikipedia [en.wikipedia.org]

- 4. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinazolines: A Technical Guide to Their Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of a diverse array of therapeutic agents.[2] This technical guide provides an in-depth exploration of the discovery and history of quinazoline derivatives, from their initial synthesis to their contemporary applications in drug development. We will delve into the seminal synthetic methodologies, chronicle the key milestones in their evolution, and elucidate the mechanisms of action of prominent quinazoline-based drugs.

The Dawn of Quinazoline Chemistry: Early Syntheses

The journey into the world of quinazolines began in the late 19th and early 20th centuries, with several pioneering chemists laying the groundwork for what would become a vast and fruitful field of study.

The First Quinazoline Derivative: Griess Synthesis (1869)

The first recorded synthesis of a quinazoline derivative is attributed to Griess in 1869.[3]

Experimental Protocol: Griess Synthesis of 2-Cyano-4-oxoquinazoline

A detailed modern adaptation of the Griess synthesis is as follows:

-

Step 1: Reaction of Anthranilic Acid with Cyanogen. In a suitable solvent such as ethanol, anthranilic acid is reacted with a source of cyanogen.[4]

-

Step 2: Cyclization. The intermediate undergoes cyclization to form the quinazoline ring system.[4]

The Parent Quinazoline: Bischler and Lang (1895) and Gabriel (1903)

The synthesis of the parent quinazoline molecule was a significant milestone. Bischler and Lang first reported its preparation in 1895 through the decarboxylation of quinazoline-2-carboxylic acid.[5] A more satisfactory and widely recognized synthesis was later developed by Siegmund Gabriel in 1903.[6]

Experimental Protocol: Gabriel Synthesis of Quinazoline

A representative procedure for the Gabriel synthesis is outlined below:

-

Step 1: Reduction of o-Nitrobenzylamine. o-Nitrobenzylamine is reduced to 2-aminobenzylamine using a reducing agent such as hydrogen iodide and red phosphorus.

-

Step 2: Condensation with Formic Acid. The resulting 2-aminobenzylamine is condensed with formic acid to yield dihydroquinazoline.

-

Step 3: Oxidation. The dihydroquinazoline intermediate is then oxidized to produce the final quinazoline product.[6]

The Niementowski Quinazoline Synthesis (1895)

Another foundational method, the Niementowski synthesis, reported in 1895, provides a route to 4-oxo-3,4-dihydroquinazolines (quinazolinones) from anthranilic acids and amides.[7][8]

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone

A general procedure for the Niementowski synthesis is as follows:

-

Step 1: Reaction of Anthranilic Acid and Formamide. Anthranilic acid is heated with an excess of formamide.[9]

-

Step 2: Cyclocondensation. The reaction proceeds via a cyclocondensation mechanism to form the 4(3H)-quinazolinone. This reaction can be performed under conventional heating or, in more modern adaptations, using microwave irradiation to improve yields and reduce reaction times.[7][10]

From Laboratory Curiosities to Therapeutic Agents: A Historical Timeline

The initial syntheses of quinazolines paved the way for the exploration of their biological potential. The 20th century witnessed the transformation of these compounds from academic curiosities to life-saving medicines.

References

- 1. Methaqualone - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 2. Methaqualone (Quaalude) Synthesis [erowid.org]

- 3. researchgate.net [researchgate.net]

- 4. sbgn.github.io [sbgn.github.io]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

An In-depth Technical Guide on the Solubility of 7-Bromo-6-chloroquinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 7-Bromo-6-chloroquinazoline and related compounds. Due to the limited publicly available quantitative data for the target compound, this guide also furnishes a detailed experimental protocol for determining solubility, which can be employed by researchers to generate proprietary data.

Introduction

This compound is a heterocyclic organic compound belonging to the quinazoline family. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Understanding the solubility of such compounds in various organic solvents is a critical parameter in drug discovery and development. It influences formulation, bioavailability, and the design of synthetic routes.

Solubility Data

Table 1: Qualitative Solubility of 7-Bromo-6-chloro-4-quinazolinone

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |

Note: The safety data sheet for 7-Bromo-6-chloro-4-quinazolinone also indicates "no data available" for general solubility, highlighting the scarcity of comprehensive data[4].

Given the structural similarity, it can be inferred that this compound may also exhibit solubility in polar aprotic solvents like DMSO. However, empirical determination is necessary for accurate characterization.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound, such as this compound, in various organic solvents. This method, often referred to as the shake-flask method, is a reliable way to determine thermodynamic solubility.

Objective: To determine the concentration of a saturated solution of a solid compound in a specific solvent at a given temperature.

Materials:

-

The solid compound of interest (e.g., this compound)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which the compound is freely soluble) at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of the compound.

-

Calculation: Calculate the solubility of the compound in the test solvent from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of an organic compound.

Biological Context and Significance

7-Bromo-6-chloro-4-quinazolinone serves as a key intermediate in the synthesis of Halofuginone[3][5]. Halofuginone is a coccidiostat used in veterinary medicine and has been investigated for various therapeutic applications in humans[5]. It is a derivative of febrifugine, an alkaloid isolated from the Chinese herb Dichroa febrifuga[5].

Halofuginone has been shown to inhibit the development of T helper 17 (Th17) cells, which play a role in autoimmune diseases[5]. It also inhibits collagen type I gene expression, suggesting potential applications in cancer therapy[5]. The mechanism of action involves the inhibition of glutamyl-prolyl tRNA synthetase[5]. The biological importance of Halofuginone underscores the need for a thorough understanding of the physicochemical properties, including solubility, of its synthetic precursors like this compound.

The following diagram illustrates a simplified logical relationship of the importance of understanding the solubility of this compound in the context of drug development.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in public literature, this guide provides the necessary tools for researchers to determine this crucial parameter. The provided experimental protocol offers a robust method for generating reliable solubility data. Understanding the solubility of this compound is essential for optimizing its use as an intermediate in the synthesis of pharmacologically important molecules like Halofuginone and for the broader advancement of quinazoline-based drug discovery programs.

References

An In-depth Technical Guide to 7-Bromo-6-chloroquinazoline and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-6-chloroquinazoline and its analogs, focusing on their synthesis, pharmacological activities, and potential as therapeutic agents. This document consolidates key research findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways to facilitate a deeper understanding of this important class of compounds.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, the this compound scaffold has emerged as a crucial pharmacophore in the development of targeted cancer therapies and other therapeutic agents. This guide will delve into the synthesis, anticancer properties, and mechanisms of action of this compound and its structurally related analogs.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure and its analogs is a critical step in the exploration of their therapeutic potential. A common and efficient method for the preparation of 7-bromo-6-chloro-4(3H)-quinazolinone involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[1] This one-step process offers a high yield and is suitable for large-scale production.[1]

Further modifications of the quinazoline scaffold can be achieved through various chemical reactions. For instance, the 4-oxo group can be converted to a 4-chloro substituent using reagents like thionyl chloride, which then allows for nucleophilic substitution to introduce a variety of side chains and functional groups at this position.[2]

General Synthetic Protocol for 7-Bromo-6-chloro-4(3H)-quinazolinone

Materials:

-

2,4-dibromo-5-chlorobenzoic acid

-

Formamidine acetate

-

Cuprous bromide (catalyst 1)

-

Sodium iodide (catalyst 2)

-

Sodium hydroxide (inorganic base)

-

Acetonitrile (solvent)

-

Hydrochloric acid

-

Activated carbon

Procedure:

-

To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid, cuprous bromide, sodium iodide, sodium hydroxide, and formamidine acetate in acetonitrile.

-

Heat the mixture under reflux with stirring for approximately 18-20 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature (20-30 °C) and filter the precipitate.

-

The filter cake is then suspended in water, and activated carbon is added. The mixture is stirred for 2 hours.

-

Filter the suspension and adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration and dry at 100-110 °C to obtain 7-bromo-6-chloro-4(3H)-quinazolinone as a white solid.

Pharmacological Activity and Therapeutic Targets

Derivatives of the this compound scaffold have shown significant promise, particularly as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[3] Overexpression or activating mutations of EGFR are common in various cancers, making it a key therapeutic target.[3] Quinazoline-based compounds, such as gefitinib and erlotinib, are well-established EGFR inhibitors used in cancer therapy.[4] Analogs of this compound have been designed and synthesized as potent EGFR inhibitors, showing promise in overcoming drug resistance associated with existing therapies.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[5][6] Many quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] These compounds can modulate the expression of key apoptotic regulators, such as the Bcl-2 family of proteins and caspases, leading to the systematic dismantling of the cancer cell.[5][6]

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4-(dimethylamino)phenyl)quinazolin-4-yl)amino)benzenesulfonamide | HT-29 (Colon) | Not specified | [7] |

| 2 | 2-(4-(dimethylamino)phenyl)quinazolin-4-yl)amino)benzenesulfonamide | SW620 (Colon) | Not specified | [7] |

| 3 | Quinazoline-based sulfonamide (4d) | MCF-7 (Breast) | 2.5 | [6] |

| 4 | Quinazoline-based sulfonamide (4f) | MCF-7 (Breast) | 5 | [6] |

| 5 | (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | PC-3 (Prostate) | 3.56 | [8] |

| 6 | (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | MDA-MB-231 (Breast) | 8.5 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used in the evaluation of this compound analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound analogs)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population based on its DNA content.[13][14][15][16][17]

Materials:

-

Cancer cell lines

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at desired concentrations for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization, and then collect them by centrifugation.

-

Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emitted from the PI-DNA complex.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound analogs.

Caption: EGFR Signaling Pathway Inhibition by this compound Analogs.

Caption: Induction of Apoptosis by this compound Analogs.

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. Its derivatives have demonstrated potent inhibitory activity against key cancer targets like EGFR and the ability to induce programmed cell death in malignant cells. The synthetic accessibility of this core structure allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of next-generation targeted therapies. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these analogs is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers dedicated to advancing the field of drug discovery and development based on the quinazoline core.

References

- 1. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 10. researchhub.com [researchhub.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. assaygenie.com [assaygenie.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

Theoretical Exploration of 7-Bromo-6-chloroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Computational and Experimental Studies

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 7-Bromo-6-chloroquinazoline derivatives and their structurally related analogues. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational chemistry, molecular modeling, and experimental evaluations to elucidate the therapeutic potential of this class of compounds. Through a detailed presentation of quantitative data, experimental protocols, and visual representations of molecular interactions and research workflows, this guide serves as a foundational resource for advancing the rational design of novel quinazoline-based therapeutic agents.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This versatile scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The substitution pattern on the quinazoline ring plays a crucial role in modulating the pharmacological properties of these molecules. Halogenation, in particular, has been a key strategy to enhance the binding affinity and overall efficacy of these derivatives. This guide focuses on the theoretical underpinnings of this compound derivatives, exploring how computational studies can predict and rationalize their biological activity.

Computational and Theoretical Studies

While specific in-depth theoretical studies exclusively on this compound derivatives are limited in publicly available literature, extensive research on closely related bromo-quinazoline analogues provides a robust framework for understanding their behavior. These studies typically involve a combination of molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations to predict binding affinities, stability of ligand-receptor complexes, and electronic properties of the molecules.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is often followed by molecular dynamics simulations to assess the stability of the predicted binding mode over time. For bromo-quinazoline derivatives, these simulations have been instrumental in identifying key interactions with target proteins, such as Epidermal Growth Factor Receptor (EGFR).

A study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives investigated their binding affinity against the EGFR kinase domain. The binding energies for the most potent compounds were calculated to be in the range of -5.3 to -6.7 kcal/mol[1].

Table 1: Molecular Docking and Cytotoxicity Data for 6-Bromo-quinazoline Derivatives against Cancer Cell Lines

| Compound ID | Substitution at SH position | Binding Energy (kcal/mol) vs. EGFR | IC50 vs. MCF-7 (µM) | IC50 vs. SW480 (µM) |

| 8a | Aliphatic linker | -6.7 | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8c | Benzyl group | -5.3 | > 100 | > 100 |

Data sourced from a study on 6-bromo quinazoline derivatives, which provides a valuable reference for the potential activity of 7-Bromo-6-chloro analogues.[1]

Density Functional Theory (DFT) Analysis

DFT calculations are employed to understand the electronic structure and reactivity of molecules. A study on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a related 7-bromo derivative, utilized DFT to calculate its frontier molecular orbitals (HOMO and LUMO)[2][3]. The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability[2][3].

Table 2: DFT Calculated Properties of a 7-Bromo-quinazolinone Derivative

| Parameter | Value (eV) |

| EHOMO | -6.4559 |

| ELUMO | -1.6351 |

| Energy Band Gap (ΔE) | 4.8208 |

These values for a related 7-bromo-quinazolinone derivative suggest high stability.[2][3]

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives and their analogues involve a series of well-defined experimental procedures.

Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone

A common synthetic route to 7-bromo-6-chloro-4(3H)-quinazolinone starts from 2-amino-4-bromo-5-chlorobenzoic acid. This starting material is then reacted with formamide or a similar reagent to construct the quinazolinone ring system. The synthesis of related 6-bromo-quinazolinone derivatives has been detailed as a multi-step process involving the reaction of 5-bromoanthranilic acid with an appropriate isothiocyanate, followed by alkylation[1].

In Vitro Cytotoxicity Assays

The antiproliferative activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity. In a study on 6-bromo quinazoline derivatives, human cancer cell lines such as MCF-7 (breast adenocarcinoma) and SW480 (colorectal carcinoma) were used[1].

Computational Methodology

-

Receptor Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and Kollman charges are added.

-

Ligand Preparation: The 2D structures of the quinazoline derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

-

Docking Simulation: A docking program like AutoDock is used to perform the docking calculations. A grid box is defined to encompass the active site of the receptor. The Lamarckian genetic algorithm is commonly employed for the conformational search.

-

Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with the key amino acid residues in the active site.

-

System Setup: The docked protein-ligand complex is placed in a simulation box, and the system is solvated with a water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is first minimized to remove any steric clashes. This is followed by a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

-

Production Run: A production MD simulation is run for a significant duration (e.g., 100 ns) to observe the dynamics of the complex.

-

Trajectory Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the hydrogen bond network between the ligand and the protein over time.

-

Structure Optimization: The geometry of the quinazoline derivative is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)) in a quantum chemistry software package like Gaussian.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Property Calculation: Electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and other quantum chemical descriptors are calculated at the same level of theory.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A typical workflow for computational drug design of quinazoline derivatives.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Conclusion and Future Perspectives

The theoretical and experimental data available for bromo-quinazoline derivatives provide a strong foundation for the rational design of novel inhibitors targeting various diseases, particularly cancer. The halogen substitutions at positions 6 and 7 of the quinazoline ring are critical for modulating the biological activity. Computational methods such as molecular docking, MD simulations, and DFT calculations are invaluable tools for predicting the binding affinity, stability, and electronic properties of these compounds, thereby guiding synthetic efforts towards more potent and selective drug candidates.

Future research should focus on dedicated theoretical studies of this compound derivatives to build more accurate predictive models. The integration of quantitative structure-activity relationship (QSAR) studies could further refine the understanding of the structural requirements for optimal activity. The synthesis and biological evaluation of a focused library of these dihalogenated quinazolines will be crucial to validate the computational predictions and to identify lead compounds for further preclinical development. This synergistic approach, combining computational and experimental strategies, holds immense promise for the discovery of next-generation quinazoline-based therapeutics.

References

The Quinazoline Nucleus: A Technical Guide to its Reactivity for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile reactivity allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical properties and biological activity. This in-depth technical guide explores the fundamental reactivity of the quinazoline ring, providing a comprehensive resource for researchers engaged in the design and synthesis of novel quinazoline-based therapeutics.

Electrophilic Substitution: Activating the Benzene Ring

Electrophilic aromatic substitution on the quinazoline ring system predominantly occurs on the benzene portion, as the pyrimidine ring is deactivated by the electron-withdrawing nitrogen atoms. The directing influence of the fused pyrimidine ring and any existing substituents on the benzene ring dictates the regioselectivity of these reactions.

Nitration is the most well-documented electrophilic substitution reaction of quinazoline.[1][2] The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The expected order of reactivity for electrophilic attack on the unsubstituted quinazoline ring is position 6, followed by position 8.[2][3]

Table 1: Electrophilic Nitration of Quinazoline Derivatives

| Substrate | Reagents and Conditions | Product | Yield | Reference(s) |

| Quinazoline | Fuming HNO₃, conc. H₂SO₄ | 6-Nitroquinazoline | Moderate | [2] |

| 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | Fuming HNO₃, conc. H₂SO₄, 0 °C to rt, 4 h | 3-(4-chloro-3'-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one | 49.7% | [4] |

| 2,3-polymethylene-3,4-dihydroquinazolin-4-one | Nitrating mixture (1:4), 90-100 °C | 6-Nitro and 8-Nitro derivatives | - | [5] |

Experimental Protocol: Nitration of 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one[4]

-

Dissolution: Dissolve 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one (2 mmol) in 6 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

-

Addition of Nitrating Agent: Add fuming nitric acid (10 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4 hours.

-

Quenching: Pour the reaction mixture slowly into 15 mL of crushed ice with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a mixture of tetrahydrofuran and methanol to afford the purified 3-(4-chloro-3'-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one.

Nucleophilic Substitution: Targeting the Pyrimidine Ring

The pyrimidine ring of quinazoline is electron-deficient and, therefore, susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens. The C2 and C4 positions are the most reactive sites for nucleophilic aromatic substitution (SNAr).[3] In 2,4-dichloroquinazolines, the C4 position is generally more reactive than the C2 position under mild conditions.[6]

Table 2: Nucleophilic Substitution of Haloquinazolines

| Substrate | Nucleophile | Reagents and Conditions | Product | Yield | Reference(s) |

| 2,4-Dichloroquinazoline | Hydrazine hydrate | Ethanol, 0-5 °C, 2 h | 2-Chloro-4-hydrazinylquinazoline | - | [6] |

| 2,4-Dichloroquinazoline | Morpholine | - | 2-Morpholino-4-chloroquinazoline | - | [7] |

| 4-Chloroquinazoline | Aniline | - | 4-Anilinoquinazoline | - | [8] |

| 2,4-Dichloroquinazoline | Sodium methoxide | - | 2,4-Dimethoxyquinazoline | - | [9] |

| 2,4-Dichloroquinazoline | Thiophenol | K₂CO₃, DMAc, rt-100 °C | 2,4-Bis(phenylthio)quinazoline | Good | [2] |

Experimental Protocol: Synthesis of 2-Chloro-4-hydrazinylquinazoline[6]

-

Setup: Dissolve 2,4-dichloroquinazoline in ethanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

-

Nucleophile Addition: Add hydrazine hydrate dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at below 10 °C for 30 minutes, and then continue stirring at room temperature for an additional 2 hours.

-

Workup: Upon completion of the reaction (monitored by TLC), the product can be isolated by standard workup procedures, which may include solvent evaporation and purification by chromatography or recrystallization.

Oxidation and Reduction of the Quinazoline Ring

The quinazoline ring can undergo both oxidation and reduction reactions, allowing for further functionalization and modification of the core structure.

Oxidation

Oxidation of the quinazoline ring can lead to the formation of quinazolinones. For instance, oxidation of quinazoline with potassium permanganate (KMnO₄) in an alkaline medium can yield 3,4-dihydro-4-oxoquinazoline.[2] The outcome of the oxidation is dependent on the reaction conditions and the substitution pattern of the quinazoline ring.

Experimental Protocol: General Oxidation of an Alkyl-Substituted Quinazoline with KMnO₄

-

Dissolution: Dissolve the alkyl-substituted quinazoline in a suitable solvent such as aqueous acetone or pyridine.

-

Oxidant Addition: Add a solution of potassium permanganate portion-wise to the stirred quinazoline solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the purple permanganate color can also indicate the consumption of the oxidant.

-

Workup: Once the reaction is complete, quench the excess permanganate by adding a reducing agent such as sodium bisulfite solution until the mixture becomes colorless.

-

Isolation: Acidify the mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be purified by chromatography or recrystallization.

Reduction

Reduction of the quinazoline ring can be achieved through various methods, including catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups on the quinazoline ring to amines. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be employed for the same transformation.[10]

Experimental Protocol: Reduction of a Nitroquinazoline using SnCl₂/HCl[11]

-

Setup: To a stirred solution of the nitroquinazoline in concentrated hydrochloric acid, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) until a basic pH is achieved.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

C-H Functionalization: A Modern Approach to Diversification

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the quinazoline scaffold, avoiding the need for pre-functionalized starting materials. Palladium and rhodium are commonly employed catalysts for these transformations.

Table 3: C-H Functionalization of Quinazoline Derivatives

| Substrate | Reaction Type | Catalyst/Reagents | Product | Yield | Reference(s) |

| 2,4-Diarylquinazoline | C-H Arylation | Pd(OAc)₂, K₂CO₃, TBAB, DMA | 2-(1-Biaryl)-4-arylquinazoline | Good | [7] |

| Quinoline-8-carbaldehyde | C-H Arylation | Pd catalyst, Aryl iodide/diazonium salt | Aryl quinolinyl ketone | Good to Excellent | [11] |

| 2-Arylquinazolin-4-one | C-H Alkenylation/Cyclization | Rhodium catalyst | Isoquinolino[1,2-b]quinazolin-8-one derivative | - | [12] |

| 2,4-Diarylquinazoline | C-H Amidation | Rhodium catalyst, N-Fluorobenzenesulfonimide | C-H aminated product | - |

Signaling Pathways Targeted by Quinazoline Derivatives

The biological significance of quinazoline derivatives is often attributed to their ability to inhibit key signaling pathways implicated in diseases such as cancer. Notably, many quinazoline-based drugs are tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking downstream signaling.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazoline-based inhibitors targeting VEGFR, such as vandetanib, block the signaling cascade that leads to endothelial cell proliferation, migration, and survival.

Experimental and Synthetic Workflow

The development of novel quinazoline-based drug candidates typically follows a structured workflow, from the initial synthesis of the core scaffold to its subsequent functionalization and biological evaluation. This iterative process allows for the systematic exploration of structure-activity relationships (SAR).

References

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary In-Vitro Screening of 7-Bromo-6-chloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a preliminary in-vitro screening cascade for the novel compound 7-Bromo-6-chloroquinazoline. Drawing upon established methodologies for the evaluation of quinazoline derivatives, this document outlines key experimental protocols, data presentation strategies, and potential biological activities. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer, antiviral, and enzyme-inhibitory properties.[1][2] Structural modifications at the 6- and 7-positions of the quinazoline core have been shown to significantly influence their biological activity, including multi-kinase inhibitory and anti-proliferative effects.[1] This guide serves as a foundational resource for the initial biological characterization of this compound.

Core In-Vitro Screening Assays

A tiered approach to in-vitro screening is recommended, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays.

Cytotoxicity Screening

The initial evaluation of this compound should involve assessing its cytotoxic effects against a panel of human cancer cell lines. This provides a primary indication of its potential as an anticancer agent.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 |

| SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 |

| A549 | Lung Carcinoma | 25.50 ± 4.10 |

| PC-3 | Prostate Adenocarcinoma | 32.10 ± 5.60 |

| HepG2 | Hepatocellular Carcinoma | 21.75 ± 3.90 |

| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 |

Note: The data presented in this table is hypothetical and serves as an illustrative example based on published data for similar quinazoline derivatives.[3][4]

Kinase Inhibition Assays

Many quinazoline derivatives are known to target protein kinases, particularly those involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).

Table 2: Hypothetical Kinase Inhibition Data for this compound

| Kinase Target | IC₅₀ (nM) |

| EGFR (Wild-Type) | 50.2 ± 8.5 |

| EGFR (T790M Mutant) | 150.8 ± 22.1 |

| VEGFR2 | 250.5 ± 35.7 |

| PDGFRβ | 480.2 ± 55.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro screening results.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

EGFR Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of EGFR.

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Caption: A generalized workflow for the in-vitro screening of this compound.

Caption: A simplified representation of the EGFR signaling pathway, a potential target for this compound.

Conclusion

The preliminary in-vitro screening of this compound, as outlined in this guide, provides a robust framework for its initial biological characterization. Based on the extensive literature on quinazoline derivatives, this compound holds promise as a potential modulator of key cellular processes, particularly in the context of cancer. The suggested assays for cytotoxicity and kinase inhibition will offer critical insights into its potency and mechanism of action, paving the way for further preclinical development. The structure-activity relationships of related compounds suggest that the 6- and 7-substitutions on the quinazoline ring are significant for determining cytotoxicity and kinase inhibitory activity.[5] Therefore, a thorough evaluation of this compound is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Bromine and Chlorine in Modern Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the substitution of hydrogen atoms with halogens is a cornerstone strategy for lead optimization. Among the halogens, chlorine and bromine are frequently employed to modulate the pharmacological and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth analysis of the distinct roles these two halogens play, moving beyond their classical perception as simple lipophilic bioisosteres. We will explore their fundamental physicochemical properties, the critical role of halogen bonding in enhancing ligand-receptor interactions, and their profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document serves as a resource for drug development professionals, offering tabulated data for direct comparison, detailed experimental protocols for assessing the impact of these substituents, and visualizations to clarify key concepts and workflows.

Core Physicochemical and Electronic Properties

The subtle yet significant differences in the fundamental properties of chlorine and bromine are the foundation of their differential effects in a biological system. While both increase lipophilicity compared to hydrogen, their size, polarizability, and ability to form non-covalent interactions vary considerably. These differences allow medicinal chemists to fine-tune a molecule's properties with precision.

| Property | Chlorine (Cl) | Bromine (Br) | Significance in Drug Design |

| Atomic Weight ( g/mol ) | 35.45 | 79.90 | Affects molecular weight, a key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five). |

| Van der Waals Radius (Å) | 1.75[1][2][3] | 1.85[1] | Influences steric interactions within a binding pocket. Bromine is larger and can provide a better fit or introduce steric hindrance. |

| Electronegativity (Pauling Scale) | 3.16[4][5][6][7] | 2.96[4][5][6] | Creates a polar C-X bond, influencing local dipole moments and interactions. Chlorine is more electronegative.[5][6][8][9][10] |

| Polarizability (ų) | 2.18 | 3.05 | A measure of how easily the electron cloud is distorted. Bromine's higher polarizability is key to forming stronger halogen and dispersion interactions.[11] |

| C-X Bond Energy (kJ/mol) | ~339 (C-Cl) | ~285 (C-Br) | Relates to metabolic stability. The stronger C-Cl bond is generally more resistant to metabolic cleavage than the C-Br bond.[12][13][14][15] |

The Crucial Role of Halogen Bonding

Once viewed merely as hydrophobic fillers, it is now understood that heavier halogens like chlorine and bromine can act as Lewis acids, forming highly directional non-covalent interactions known as halogen bonds (XBs). This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, the "sigma-hole" (σ-hole), along the axis of the R-X bond. This σ-hole can interact favorably with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain.

The strength of a halogen bond increases with the polarizability and size of the halogen atom, following the general trend: I > Br > Cl.[16] While chlorine can form effective halogen bonds, bromine's greater polarizability allows it to form significantly stronger and more stabilizing interactions, which can be harnessed to improve binding affinity and selectivity.

Impact on Pharmacological and Pharmacokinetic Properties

The introduction of a chlorine or bromine substituent can have a profound impact on a drug's overall profile.

Binding Affinity and Selectivity

Strategic placement of chlorine or bromine can significantly enhance binding affinity. This improvement often results from the formation of a halogen bond with a specific residue in the target's binding pocket. Because bromine forms stronger halogen bonds than chlorine, it can sometimes provide a greater boost in potency.

Table 2: Example of Halogen Substitution on 5-HT2B Receptor Antagonist Activity This table summarizes data showing how substituting a hydrogen with different halogens impacts the functional activity of a ligand at the 5-HT2B receptor.

| Compound | Substitution (X) | Fold Enhancement in Activity vs. Unsubstituted (X=H) |

| Parent | -H | 1 (Baseline) |

| Analog 1 | -F | 4 |

| Analog 2 | -Cl | 35 |

| Analog 3 | -Br | 46 |

| Analog 4 | -I | 70 |

Data adapted from a study on 5-HT2B receptor-ligand interactions.

This data clearly demonstrates the trend where the enhancement in activity correlates with the increasing size and polarizability of the halogen, consistent with the principles of halogen bonding.

Pharmacokinetics (ADME)

Halogen substitution is a powerful tool for optimizing a drug's ADME properties.

-

Metabolism: Halogens can be used to block metabolically labile positions on a molecule. For instance, if an aromatic ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, installing a chlorine or bromine atom at that position can prevent hydroxylation, thereby increasing the drug's half-life. The greater strength of the C-Cl bond can sometimes offer more robust metabolic protection compared to the C-Br bond.[15]

-

Absorption and Distribution: Both chlorine and bromine increase a molecule's lipophilicity. This can enhance membrane permeability and absorption from the gastrointestinal tract. However, excessive lipophilicity can lead to poor solubility and increased non-specific binding. Bromine provides a larger increase in lipophilicity than chlorine for a single substitution.

-

Efflux: Increased lipophilicity can sometimes make a compound a better substrate for efflux transporters like P-glycoprotein (P-gp), which can limit penetration into tissues like the brain.[17] This effect must be evaluated on a case-by-case basis.

Key Experimental Protocols

To quantitatively assess the effects of chlorine and bromine substitution, specific in vitro assays are indispensable during the drug discovery process.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

1. Materials:

-

Receptor Source: Cell membrane preparations or tissue homogenates expressing the target receptor.[18]

-

Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.

-

Test Compounds: Unlabeled chlorinated and brominated analogs, and parent compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18]

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[18]

-

Scintillation Cocktail and Scintillation Counter.

2. Procedure:

-

Preparation: Prepare serial dilutions of the test compounds. The final assay plate will include wells for total binding (radioligand + buffer), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitor binding (radioligand + various concentrations of the test compound).[19]

-

Incubation: In a 96-well plate, add the receptor preparation, the test compound dilution (or buffer), and a fixed concentration of the radioligand (typically at or below its Kd value).[18][19]

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[18]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[18]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[18]

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically cytochrome P450s, providing an estimate of its intrinsic clearance.

1. Materials:

-

Liver Microsomes: Pooled human or animal liver microsomes.[20][21]

-

Test Compounds: Chlorinated, brominated, and parent compounds (typically 1 µM final concentration).[22]

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[21][22]

-